4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate
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Overview
Description
4-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2-ETHOXYPHENYL BENZOATE is a complex organic compound that features a benzothiazole moiety, an ethoxyphenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2-ETHOXYPHENYL BENZOATE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde.
Acetylation: The benzothiazole derivative can be acetylated using acetic anhydride or acetyl chloride.
Hydrazone Formation: The acetylated product can react with hydrazine to form the hydrazone linkage.
Esterification: The final step involves the esterification of the ethoxyphenyl group with benzoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Benzothiazole derivatives are often studied for their antimicrobial properties.
Enzyme Inhibition: Potential use as inhibitors for specific enzymes.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anticancer and antiviral activities.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for compounds like 4-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2-ETHOXYPHENYL BENZOATE often involves interaction with biological macromolecules such as proteins or DNA. The benzothiazole moiety can intercalate with DNA, while the hydrazone linkage may form covalent bonds with protein residues, leading to inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole.
Hydrazones: Compounds with similar hydrazone linkages.
Benzoates: Esters of benzoic acid.
Properties
Molecular Formula |
C25H21N3O4S2 |
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Molecular Weight |
491.6 g/mol |
IUPAC Name |
[4-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] benzoate |
InChI |
InChI=1S/C25H21N3O4S2/c1-2-31-21-14-17(12-13-20(21)32-24(30)18-8-4-3-5-9-18)15-26-28-23(29)16-33-25-27-19-10-6-7-11-22(19)34-25/h3-15H,2,16H2,1H3,(H,28,29)/b26-15+ |
InChI Key |
RCFAPKPQKPBKAI-CVKSISIWSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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